![molecular formula C14H17NO3 B14042328 (1R,4R,5S)-Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14042328.png)
(1R,4R,5S)-Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of nickel-based compounds like “s11581” often involves methods such as electrodeposition and two-step deposition. For instance, a NiCoSe2@NiCo-LDH heterostructure can be constructed by replacing different solutions in nickel foam. This method enhances the energy storage capacity of electrode materials and accelerates electron transfer .
Industrial Production Methods: Industrial production of nickel-based compounds typically involves large-scale synthesis techniques that ensure high yield and purity. These methods may include continuous flow synthesis, which allows for the efficient production of large quantities of the compound while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions: Nickel-based compounds like “s11581” undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for their application in energy storage devices.
Common Reagents and Conditions: Common reagents used in these reactions include transition metal salts, reducing agents, and solvents. The reaction conditions often involve controlled temperatures and pressures to ensure optimal product formation.
Major Products Formed: The major products formed from these reactions include nickel oxides, nickel hydroxides, and nickel sulfides. These products are essential for the compound’s application in supercapacitors and other energy storage devices.
Scientific Research Applications
Nickel-based compounds like “s11581” have a wide range of scientific research applications. In chemistry, they are used as electrode materials for supercapacitors due to their high capacitance and stability . In biology and medicine, nickel-based compounds are explored for their potential use in drug delivery systems and as catalysts for biochemical reactions. In industry, these compounds are used in the production of batteries, fuel cells, and other energy storage devices .
Mechanism of Action
The mechanism of action of nickel-based compounds involves their ability to undergo rapid redox reactions, which are essential for their application in energy storage devices. The molecular targets and pathways involved include the adsorption and desorption of ions at the electrode surface, which facilitates the storage and release of electrical energy .
Comparison with Similar Compounds
Nickel-based compounds like “s11581” are compared with other similar compounds such as cobalt-based and manganese-based materials. While cobalt-based compounds offer higher capacitance, they are often more expensive and less environmentally friendly. Manganese-based compounds, on the other hand, provide good capacitance but may suffer from lower stability. Nickel-based compounds strike a balance between high capacitance, affordability, and environmental compatibility, making them unique in the field of energy storage .
List of Similar Compounds:- Cobalt-based compounds
- Manganese-based compounds
- Iron-based compounds
- Zinc-based compounds
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
benzyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C14H17NO3/c16-13-7-12-6-11(13)8-15(12)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2/t11-,12-,13+/m1/s1 |
InChI Key |
MBWICDZTOSCKLV-UPJWGTAASA-N |
Isomeric SMILES |
C1[C@@H]2C[C@@H]([C@H]1CN2C(=O)OCC3=CC=CC=C3)O |
Canonical SMILES |
C1C2CC(C1CN2C(=O)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 3-iodo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B14042264.png)
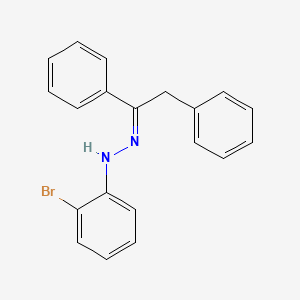
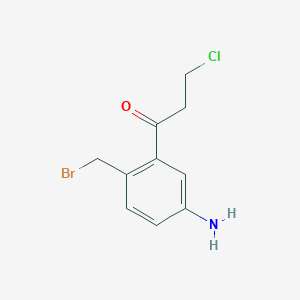


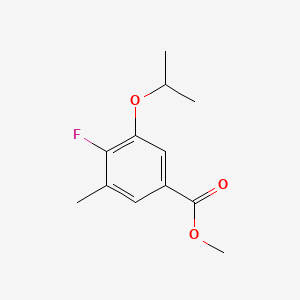
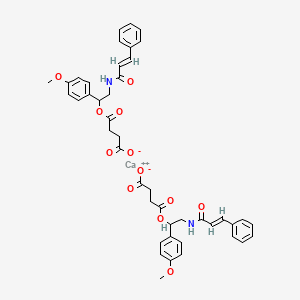

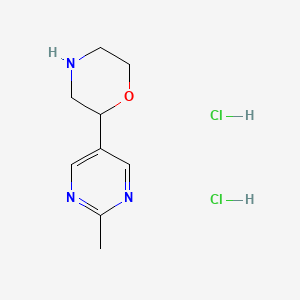

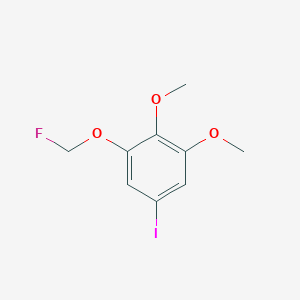

![(3R,4AR,11BS)-Methyl 11B-benzyl-3-hydroxy-4A-methyl-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulene-9-carboxylate](/img/structure/B14042315.png)
